2-[(2,6-Dichlorophenyl)methylideneamino]guanidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVGELJXXEGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045666 | |
| Record name | Guanabenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanabenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.89e-02 g/L | |
| Record name | Guanabenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5051-62-7 | |
| Record name | Guanabenz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanabenz | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanabenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanabenz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanabenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225-227, 228 °C | |
| Details | British Patent 1,019,120. | |
| Record name | Guanabenz | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | British Patent 1,019,120. | |
| Record name | Guanabenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
.1.4.1. Effects of Prolonged Eif2α Phosphorylation
Modulation of the Integrated Stress Response (ISR) and Unfolded Protein Response (UPR)
Regulation of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP) Expression
Influence on Protein Misfolding and Proteostasis
Guanabenz plays a significant role in modulating protein misfolding and maintaining proteostasis, the cellular balance between protein synthesis and degradation bohrium.comnih.gov. Its effects are primarily mediated through its influence on the integrated stress response and its direct interaction with ribosomal machinery.
Modulation of Ribosomal Protein-folding Activity (PFAR)
Guanabenz has been identified as an inhibitor of the protein folding activity of the ribosome (PFAR) acs.orgnih.govresearchgate.netnih.gov. PFAR refers to the ability of the ribosomal RNA (rRNA), specifically domain V of the large ribosomal subunit, to facilitate protein folding nih.govresearchgate.netnih.gov. This activity is thought to be involved in the appearance and maintenance of prions acs.orgnih.gov.
Biochemical and genetic studies indicate that guanabenz targets ribosomal RNA and specifically inhibits PFAR by competing with protein substrates for common binding sites on the domain V rRNA nih.govnih.gov. This inhibition suggests a role for the ribosome in prion formation and propagation nih.gov. The modulation of ribosomal folding activity by guanabenz has been demonstrated in various models, including yeast, Drosophila, and mouse models, where it was shown to reduce 'prion-like' propagation of aggregates nih.govunimore.itoup.com.
| Compound | Target/Mechanism | Effect on PFAR |
| Guanabenz | Ribosomal RNA (Domain V of large ribosomal subunit) | Inhibits PFAR |
| 6-aminophenanthridine | Ribosomal RNA (Domain V of large ribosomal subunit) | Inhibits PFAR |
| Imiquimod | Ribosomal RNA | Inhibits PFAR |
Reduction of 'Prion-like' Diffusion of Aggregated Proteins
Beyond its influence on PFAR, guanabenz has also been shown to reduce the 'prion-like' diffusion of aggregated proteins nih.govresearchgate.net. Protein aggregation, which can spread in a prion-like manner, is a hallmark of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) nih.govbiorxiv.org. In these conditions, misfolded proteins, such as TDP43, FUS, or SOD1, accumulate and can trigger a 'prion-like' mechanism of transmission between cells, further contributing to neurodegeneration and motor neuron death nih.govunimore.itresearchgate.net.
Preclinical studies have indicated that guanabenz can reduce ER overload by modulating the synthesis of PPP1R15A, thereby increasing levels of phosphorylated eIF2α, which in turn helps to reduce the flux of proteins into the ER nih.govresearchgate.net. This mechanism, coupled with its modulation of ribosomal folding, contributes to its ability to ameliorate disease progression in various ALS mouse models nih.govunimore.itoup.comnih.gov. Guanabenz has been observed to reduce the ER overload in both in vitro cell cultures and in vivo models such as C. elegans and Danio rerio ALS models nih.gov.
Exploration of Ancillary and Receptor-Independent Mechanisms
While guanabenz is known for its effects on eIF2α phosphorylation and protein homeostasis, research has also explored other mechanisms of action, some of which are receptor-independent or involve different receptor systems.
Imidazoline (B1206853) Receptor Involvement
Guanabenz is an α2-adrenergic receptor agonist, but its pharmacological effects can also involve imidazoline receptors elpub.rujpp.krakow.plbioone.orgnih.gov. Imidazoline receptors are distinct from adrenergic receptors and are classified into I1 and I2 subtypes jpp.krakow.pl. Guanabenz has been shown to have a high affinity for I2 imidazoline receptors jpp.krakow.plbioone.org.
Studies have investigated the functional interaction between α2-adrenergic and imidazoline receptors. For instance, in isolated cardiomyocytes, both α2-adrenergic and imidazoline receptor agonists were found to inhibit L-type Ca2+-currents elpub.ru. While guanabenz, a selective α2-agonist, decreases intracellular calcium levels, rilmenidine, a specific agonist of I1 imidazoline receptors, increases them elpub.ru. The inhibitory action of guanabenz on acetylcholine-evoked catecholamine release in adrenal chromaffin cells is also suggested to be mediated through an imidazoline receptor nih.gov.
The involvement of imidazoline receptors in guanabenz's effects suggests a broader spectrum of action beyond its well-established α2-adrenergic agonism elpub.rujpp.krakow.plbioone.org.
N-methyl-D-aspartate (NMDA) Receptor Inhibition and Excitotoxicity Attenuation
Guanabenz has demonstrated the ability to inhibit N-methyl-D-aspartate (NMDA) receptors, leading to attenuation of excitotoxicity mdpi.comresearchgate.net. Excitotoxicity, often mediated by excessive activation of NMDA receptors and subsequent calcium influx, is implicated in various neurodegenerative pathologies mdpi.commdpi.com.
Research indicates that guanabenz can block NMDA-induced currents in a reversible and non-competitive manner, providing robust neuroprotection in cerebellar and striatal neurons mdpi.com. In cortical neurons, guanabenz and its derivative, Sephin1, protected against NMDA-induced excitotoxicity by attenuating cytosolic Ca2+ overload and subsequent calpain activation mdpi.com. This suggests a selective inhibitory effect of guanabenz on NMDA-type glutamate (B1630785) ionotropic receptors, without providing neuroprotection against toxic stimuli induced by non-desensitizing AMPA receptor activation mdpi.comresearchgate.net.
| Compound | NMDA Receptor Inhibition | Effect on Excitotoxicity |
| Guanabenz | Yes | Attenuates |
| Sephin1 | Yes | Attenuates |
| Ketamine | Yes | Attenuates |
| Dextromethorphan | Yes | Attenuates |
Cholesterol 25-hydroxylase (CH25H) Enzyme Inhibition and Antiviral Immunity Pathways
Recent findings suggest that guanabenz can exert its effects independently of GADD34 activity on eIF2α in certain contexts, instead decreasing the abundance of Cholesterol 25-hydroxylase (CH25H) researchgate.net. CH25H is an enzyme that catalyzes the conversion of cholesterol to 25-hydroxycholesterol (B127956) (25HC), an oxysterol linked to antiviral immunity researchgate.netmdpi.comnih.govnih.govfrontiersin.org.
CH25H is an interferon-stimulated gene (ISG) and plays crucial roles in inflammation, innate immunity, and adaptive immune responses mdpi.comnih.govfrontiersin.org. 25HC has broad antiviral activities against various enveloped viruses by mechanisms such as inhibiting viral entry, replication, and assembly, and modulating cholesterol metabolism and immune responses mdpi.comnih.govnih.gov.
The observation that guanabenz decreases CH25H abundance suggests a potential mechanism by which it could modulate type I interferon-dependent pathologies researchgate.net. This indicates that CH25H could be a therapeutic target to control certain diseases, and guanabenz or similar compounds could be used to treat conditions where type I IFN-dependent pathology is involved researchgate.net.
Neuropharmacological Studies and Neurodegenerative Disease Research
Amyotrophic Lateral Sclerosis (ALS)
Clinical Trial Research in ALS (e.g., ProMISe Trial)
Sub-population Efficacy (e.g., Bulbar Onset)
In the context of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disorder affecting motor neurons, guanabenz has undergone Phase 2 clinical evaluation. A multicenter, randomized, double-blind study explored the efficacy of guanabenz in patients with probable or definite ALS eanpages.orgfirstwordpharma.com. The trial's primary objective was to assess the proportion of patients progressing to higher disease stages over six months compared to a historical cohort firstwordpharma.com.
The findings indicated a notable effect in a specific sub-population of ALS patients. Patients with bulbar onset ALS who received guanabenz, particularly at doses of 32 mg and 64 mg, demonstrated a slower disease progression eanpages.orgfirstwordpharma.comreportablenews.comalsnewstoday.com. For instance, none of the 18 bulbar onset patients in the guanabenz treatment groups (specifically 32 mg and 64 mg arms) progressed to a higher disease stage at six months. This contrasted with progression rates of 50% in the 16 mg guanabenz arm, 43% in the historical cohort, and 36% in the placebo group eanpages.orgfirstwordpharma.comreportablenews.comalsnewstoday.com. Conversely, no statistically significant differences in disease progression were observed among patients with spinal onset ALS across the various treatment groups eanpages.org.
The efficacy data for bulbar onset ALS patients are summarized below:
| Patient Group | Proportion Progressing to Higher Stage at 6 Months |
| Guanabenz (32 mg & 64 mg) | 0% (0/18) firstwordpharma.comreportablenews.comalsnewstoday.com |
| Guanabenz (16 mg) | 50% (4/8) eanpages.orgfirstwordpharma.comalsnewstoday.com |
| Placebo | 36% eanpages.orgfirstwordpharma.com |
| Historical Cohort | 43% eanpages.orgfirstwordpharma.com |
Barriers to Further Clinical Development and Insights for Future Research
Despite the promising results observed in the bulbar onset ALS sub-population, the direct clinical development of guanabenz for ALS has faced significant barriers. The primary challenge stems from guanabenz's alpha-2 adrenergic activity, which is associated with side effects such as hypotension, drowsiness, and weakness eanpages.orgfirstwordpharma.comreportablenews.comalsnewstoday.comuchicagomedicine.orgwikipedia.orgfirstwordpharma.comfrontiersin.orgoup.com. These effects led to a higher proportion of withdrawals in the higher-dose guanabenz arms during the Phase 2 ALS trial, limiting its feasibility for broader clinical application eanpages.orgfirstwordpharma.comalsnewstoday.comfrontiersin.org.
However, these studies have provided crucial insights for future research and drug development. The observed efficacy of guanabenz in ALS, particularly in modulating the Integrated Stress Response (ISR) and reducing endoplasmic reticulum (ER) stress, suggests that targeting this pathway is a viable therapeutic strategy for neurodegenerative diseases eanpages.orgfirstwordpharma.comreportablenews.comfirstwordpharma.comfrontiersin.orgresearchgate.net. Consequently, efforts are now focused on developing guanabenz analogs, such as Sephin1 and IFB-088, which are designed to retain the beneficial ISR-modulating properties while minimizing or eliminating the alpha-2 adrenergic receptor-related side effects reportablenews.comuchicagomedicine.orgfirstwordpharma.comfrontiersin.orgoup.com. These next-generation compounds are currently being advanced into further clinical trials, aiming to overcome the limitations of the parent compound reportablenews.comfirstwordpharma.comfrontiersin.org.
Multiple Sclerosis (MS)
Guanabenz has been investigated for its potential to protect myelin and oligodendrocytes in Multiple Sclerosis (MS), an autoimmune disease characterized by demyelination in the central nervous system.
Myelin Protection and Oligodendrocyte Survival Mechanisms
Guanabenz's protective effects in MS models are largely attributed to its ability to enhance the Integrated Stress Response (ISR) uchicagomedicine.orgoup.comuchicago.eduuchicagomedicine.org2minutemedicine.comnih.govfrontiersin.orgfrontiersin.orgfiercebiotech.com. The ISR is a crucial cellular defense mechanism that helps cells cope with various stressors, including inflammation. Guanabenz achieves this by inhibiting the GADD34-PP1c complex, which is responsible for dephosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α) oup.comuchicago.edunih.govnih.govnih.gov. By preventing the dephosphorylation of eIF2α, guanabenz prolongs the activation of the ISR, thereby enhancing the cell's protective machinery uchicagomedicine.orgoup.comuchicago.edunih.govfrontiersin.orgnih.gov. This sustained ISR activation promotes the survival of oligodendrocytes, the myelin-producing cells, and consequently helps diminish the loss of myelin, a hallmark pathology in MS uchicago.eduuchicagomedicine.orgnih.gov.
Attenuation of Inflammatory Stress in Myelin-Producing Cells
A key aspect of guanabenz's action in MS is its capacity to attenuate inflammatory stress in myelin-producing cells. In laboratory settings, treating cultured oligodendrocyte cells with interferon-gamma (IFN-γ), a pro-inflammatory cytokine implicated in MS pathogenesis, typically leads to increased myelin loss and cell death uchicago.edu2minutemedicine.comfrontiersin.orgfrontiersin.org. However, the application of guanabenz prevented this myelin loss and restored oligodendrocyte survival to near normal levels uchicago.edu2minutemedicine.comfrontiersin.org.
Furthermore, in animal models of MS, guanabenz has been shown to protect oligodendrocytes from inflammatory damage uchicagomedicine.orguchicago.eduuchicagomedicine.org2minutemedicine.comnih.govfrontiersin.orgfiercebiotech.com. It is hypothesized that guanabenz stimulates a protective cascade where the increased survival of oligodendrocytes leads to reduced recruitment of immune cells to the brain, ultimately resulting in a decreased inflammatory response and preservation of myelin levels uchicago.edu. Studies also indicate that guanabenz can suppress CD4+ T cell activation within the central nervous system during experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, without altering T cell proliferation or cytokine production in the peripheral immune system oup.comnih.govfrontiersin.org.
Preclinical and Clinical Investigations in MS
Preclinical Investigations: Extensive preclinical research has supported the potential of guanabenz in MS. In various mouse models of EAE, guanabenz treatment demonstrated significant therapeutic benefits. These included a delay in the onset of clinical symptoms, a reduction in the severity of clinical symptoms and relapses, and a decrease in the loss of oligodendrocytes and axons uchicagomedicine.orguchicago.edu2minutemedicine.comnih.govfrontiersin.orgfiercebiotech.com. Additionally, guanabenz treatment was found to diminish the presence of T-cells in the central nervous system of these models uchicagomedicine.org2minutemedicine.com. The protective effects were observed in both in vitro cell cultures, where guanabenz increased the survival of oligodendrocytes and myelinated neurons under inflammatory conditions, and in vivo animal models 2minutemedicine.com. Notably, a derivative of guanabenz, Sephin1, when combined with interferon-beta (an established MS drug), showed additive therapeutic benefits in mouse models of MS uchicagomedicine.org.
Clinical Investigations: Building upon promising preclinical data, guanabenz advanced to clinical investigation for MS. A Phase 1 safety trial of oral guanabenz in MS patients began recruiting participants around 2015 oup.comuchicagomedicine.orgnih.gov. This trial aimed to assess guanabenz as a potential therapeutic agent to reduce myelin loss, representing a unique approach focused on myelin protection rather than solely immune suppression, which is the primary mechanism of most currently available MS treatments uchicagomedicine.org.
Parkinson's Disease (PD)
Guanabenz has also shown therapeutic potential in models of Parkinson's Disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons. Research indicates that guanabenz promotes neuronal survival by influencing key cellular pathways implicated in PD pathogenesis nih.govnih.govresearchgate.netgoogle.com.
A central mechanism of guanabenz's action in PD models involves the enhancement of ATF4 and parkin expression nih.govnih.govresearchgate.net. Reduced function of parkin is recognized as a significant pathogenic event in PD, and increasing its levels is considered a promising therapeutic objective nih.govnih.govresearchgate.net. Guanabenz achieves this by enhancing the phosphorylation of eIF2α through the inhibition of GADD34, a regulatory protein that typically promotes eIF2α dephosphorylation nih.govnih.govresearchgate.net. This leads to elevated levels of ATF4 and subsequently parkin, which are crucial for neuronal protection nih.govnih.govresearchgate.net.
In cellular models, such as differentiated PC12 cells and cultured dopaminergic midbrain neurons treated with 6-hydroxydopamine (6-OHDA), a neurotoxin used to model PD, guanabenz effectively suppressed neuronal cell death nih.govnih.govresearchgate.net. In vivo studies further supported these findings, demonstrating that guanabenz promoted dopaminergic neuronal survival in the substantia nigra following intrastriatal 6-OHDA injection nih.govresearchgate.net. The protective effects of guanabenz were found to be dependent on both ATF4 and parkin, as silencing either of these proteins abolished the observed benefits nih.govnih.govresearchgate.net. Additionally, guanabenz attenuated DNA damage-induced cell death in primary cultures of cortical neurons in an ATF4- and parkin-dependent manner nih.govnih.govresearchgate.net. Investigations also revealed that GADD34 is significantly induced by 6-OHDA, and its localization is altered in dopaminergic substantia nigra neurons in PD patients, underscoring the relevance of guanabenz's mechanism of action nih.govresearchgate.net. While the alpha-2 adrenergic activity of guanabenz presents a challenge, the development of analogs that retain the protective activity without these side effects is a focus of ongoing research nih.govresearchgate.net.
Enhancement of ATF4 and Parkin Expression
Guanabenz promotes neuronal survival by enhancing the expression of activating transcription factor 4 (ATF4) and Parkin. This effect is mediated by Guanabenz's ability to inhibit Growth Arrest and DNA Damage-inducible protein 34 (GADD34), a regulatory protein that facilitates the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). By blocking GADD34, Guanabenz increases the phosphorylation of eIF2α, which in turn selectively up-regulates the translation of ATF4 mRNA nih.govresearchgate.netcancer.gov. ATF4 is a transcription factor that plays a crucial role in maintaining Parkin levels, a protein whose reduced function is a central pathogenic event in Parkinson's disease (PD) nih.govresearchgate.net. The up-regulation of ATF4 and subsequent increase in Parkin levels contribute to improved neuronal survival in various models of neurodegeneration nih.govresearchgate.net.
A summary of Guanabenz's mechanism on ATF4 and Parkin expression is presented in the following table:
| Mechanism Component | Effect of Guanabenz | Downstream Consequence |
| GADD34 | Inhibition | Increased eIF2α phosphorylation nih.govresearchgate.net |
| eIF2α phosphorylation | Elevation | Up-regulation of ATF4 translation nih.govresearchgate.net |
| ATF4 | Enhancement | Maintenance/increase of Parkin levels nih.govresearchgate.net |
| Parkin | Up-regulation | Improved neuronal survival nih.govresearchgate.net |
Neuroprotection in Cellular and Animal Models of PD
Guanabenz has demonstrated neuroprotective effects across various cellular and animal models of Parkinson's disease. In cellular models, Guanabenz attenuates 6-hydroxydopamine (6-OHDA)-induced cell death in differentiated PC12 cells and primary ventral midbrain dopaminergic neurons in culture nih.govresearchgate.net. This protection is associated with increased eIF2α phosphorylation, ATF4, and Parkin levels in response to 6-OHDA treatment nih.govresearchgate.net. Crucially, silencing either ATF4 or Parkin abolishes the protective effect of Guanabenz, underscoring the dependency of its neuroprotective action on these proteins nih.govresearchgate.net.
Beyond 6-OHDA, Guanabenz also limits camptothecin (B557342) (CPT)-induced neuronal death in primary cultures of cortical neurons in an ATF4- and Parkin-dependent manner, highlighting its broader neuroprotective potential in distinct models of neuronal death where Parkin depletion is relevant nih.govresearchgate.net. In vivo studies further support these findings, as Guanabenz promoted dopaminergic neuronal survival in the substantia nigra after intrastriatal 6-OHDA injection in mice nih.govresearchgate.net. These results suggest that Guanabenz could be a therapeutic agent to boost Parkin levels and potentially slow neurodegeneration in PD and other neurodegenerative conditions nih.govresearchgate.net.
Key findings in PD models are summarized below:
| Model Type | Stressor/Condition | Guanabenz Effect | Key Mechanism | Citation |
| Cellular (PC12 cells, dopaminergic midbrain neurons) | 6-OHDA-induced cell death | Attenuates cell death | Increases eIF2α phosphorylation, ATF4, and Parkin levels | nih.govresearchgate.net |
| Cellular (Primary cortical neurons) | Camptothecin-induced cell death | Limits neuronal death | ATF4- and Parkin-dependent protection | nih.govresearchgate.net |
| Animal (Mice, substantia nigra) | Intrastriatal 6-OHDA injection | Promotes dopaminergic neuronal survival | Up-regulation of eIF2α phosphorylation, ATF4, and Parkin | nih.govresearchgate.net |
Prion-based Diseases
Guanabenz has shown significant activity against prion-based diseases, a class of incurable transmissible neurodegenerative disorders.
In vivo Antiprion Activity in Yeast and Mammalian Prions
Guanabenz has demonstrated in vivo antiprion activity in both yeast and mammalian prion models. It was initially identified in a screen for drugs active against two different yeast prions using a yeast-based assay nih.govplos.org. Following its success in yeast models, Guanabenz was shown to efficiently promote ovine PrPSc clearance in a cell-based assay nih.govepo.org. The compound's effects are highly specific, as certain Guanabenz analogues showed a lack of activity nih.gov.
More importantly, Guanabenz exhibited in vivo activity in a transgenic mouse model for ovine prion propagation. Treatment with Guanabenz in scrapie-infected transgenic mice expressing ovine PrP resulted in a slight but significant prolongation of survival time nih.govplos.orgresearchgate.net. This indicates that Guanabenz interferes with the propagation of mammalian prions in vivo, suggesting a potential therapeutic avenue for these devastating diseases nih.govplos.org.
Vanishing White Matter (VWM) Disease
Guanabenz has shown promise in addressing the pathological mechanisms underlying Vanishing White Matter (VWM) disease, a severe leukodystrophy.
Attenuation of Deregulated ISR and eIF2B Function
VWM disease is characterized by stress-sensitive neurological deterioration and is caused by bi-allelic pathogenic variants in the genes encoding eukaryotic initiation factor 2B (eIF2B) nih.govnih.govulf.org. eIF2B is essential for regulating the integrated stress response (ISR), an adaptive physiological response to various cellular stresses nih.govportlandpress.com. Preclinical studies in VWM mouse models have revealed that a deregulated ISR is a key factor in the pathophysiology of VWM nih.govnih.govbiorxiv.org.
Guanabenz, an α2-adrenergic agonist, has been found to attenuate the deregulated ISR and exert beneficial effects on VWM neuropathology nih.govnih.govbiorxiv.orgpage-meeting.org. In VWM mice, Guanabenz improved clinical signs, neuropathological hallmarks, and the regulation of the ISR nih.govnih.gov. Specifically, untreated VWM mice exhibit deregulation of the ISR downstream of eIF2B, characterized by increased expression of ATF4-regulated mRNAs (such as Chop, Trib3, and Gadd34) but decreased eIF2α phosphorylation nih.gov. Guanabenz treatment in these mice led to diminished overexpression of Chop and Trib3 nih.gov. While the exact mechanism by which Guanabenz ameliorates VWM requires further study, its ability to modulate the ISR and eIF2B function positions it as a viable treatment option for this disease nih.govnih.gov.
Beneficial Effects on Neuropathology in VWM Mouse Models
Guanabenz has demonstrated beneficial effects on the neuropathology and clinical manifestations observed in mouse models of Vanishing White Matter (VWM) disease. VWM is a leukodystrophy characterized by stress-sensitive neurological deterioration, resulting from bi-allelic pathogenic variants in the genes encoding eukaryotic initiation factor 2B (eIF2B) nih.govnih.govresearchgate.net. This genetic defect leads to a deregulated integrated stress response (ISR), a key factor in VWM pathophysiology nih.govnih.govresearchgate.netneurology.org.
Studies have shown that guanabenz, an α2-adrenergic agonist, attenuates the ISR and positively impacts VWM neuropathology nih.govnih.govresearchgate.net. In VWM mouse models, particularly 2b4he2b5ho mice, guanabenz improved clinical signs such as neurological decline and ataxia nih.gov. It also led to an improvement in body weight gain, which is typically reduced in untreated VWM mice nih.gov. Furthermore, weekly injections of guanabenz were observed to ameliorate Bergmann glia localization and myelin pathology in these mouse models nih.gov. While guanabenz's ISR-modulating property is noted, a derivative, Sephin1, which lacks α2-adrenergic agonistic properties but retains ISR-modulating characteristics, did not replicate guanabenz's beneficial effects in VWM mice. This suggests that the ameliorating impact of guanabenz in VWM may involve mechanisms beyond, or in addition to, simple ISR modulation, potentially including α2-adrenergic effects, and warrants further investigation into its precise mechanism of action nih.govnih.govresearchgate.net.
General Neuroprotection and Excitotoxicity Research
Guanabenz exhibits general neuroprotective properties across various central nervous system (CNS) pathologies. Its neuroprotective effects have been observed in models of Parkinson's disease (PD) nih.govresearchgate.net. Specifically, guanabenz has been shown to attenuate cell death induced by 6-hydroxydopamine (6-OHDA) in differentiated PC12 cells, primary ventral midbrain dopaminergic neurons in culture, and dopaminergic neurons within the substantia nigra of mice nih.gov. This protective action is associated with its ability to enhance the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to increased levels of activating transcription factor 4 (ATF4) and parkin nih.govresearchgate.netnih.gov. The neuroprotective effect of guanabenz is dependent on both ATF4 and parkin, as silencing either of these proteins abolishes the protective benefit nih.govnih.gov. Additionally, guanabenz has been found to attenuate DNA damage-induced neuronal death in primary cultures of cortical neurons treated with camptothecin, demonstrating an ATF4- and parkin-dependent protective mechanism in this distinct model of neuronal death nih.gov.
NMDA-Induced Excitotoxicity Attenuation and Related Mechanisms
Guanabenz has demonstrated the ability to attenuate N-methyl-D-aspartate (NMDA)-induced excitotoxicity. It acts as a non-competitive inhibitor of NMDA receptors (NMDARs) mdpi.com. Studies have shown that guanabenz protects cerebellar and striatal neurons from excitotoxicity mdpi.com. In cortical neuron cultures, a concentration of 5 µM guanabenz significantly increased neuronal viability when exposed to NMDA at concentrations of 30 µM and 100 µM mdpi.comnih.gov. This protective effect is specific to NMDA-induced excitotoxicity, as guanabenz was ineffective against excitotoxicity induced by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) mdpi.comnih.gov.
The mechanism underlying guanabenz's attenuation of NMDA-induced excitotoxicity involves the reduction of cytosolic Ca2+ overload and subsequent inhibition of calpain activation mdpi.comnih.govresearchgate.net. Both guanabenz and its derivative Sephin1 have been shown to partially, but significantly, reduce the NMDA-induced increase in cytosolic Ca2+, leading to a complete inhibition of calpain activation mdpi.comnih.govresearchgate.net. Calpain activity, often indicated by the cleavage of αII-spectrin into 145/150 breakdown products (SBDP 145/150), was completely inhibited by pre-incubation with 5 µM guanabenz mdpi.com.
Table 1: Guanabenz Effect on Neuronal Viability in NMDA-Induced Excitotoxicity
| NMDA Concentration | Control Viability (% ± SEM) | Guanabenz (5 µM) Viability (% ± SEM) |
| 30 µM | 84.5 ± 3.6 | 95.6 ± 2 |
| 100 µM | 71.1 ± 0.7 | 91.7 ± 3.6 |
Data represent mean ± SEM of normalized calcein (B42510) fluorescence values mdpi.comnih.gov.
Table 2: Guanabenz Effect on αII-spectrin Cleavage (Calpain Activity) in NMDA-Induced Excitotoxicity
| Treatment | SBDP 145/150 Production (% of NMDA alone) |
| NMDA alone (100%) | 100 |
| Guanabenz (5 µM) | 2.2 ± 2 |
| Sephin1 (5 µM) | 0.7 ± 0.7 |
Data represent mean ± SEM mdpi.com.
Role in Modulating Neuronal Survival
Guanabenz plays a significant role in modulating neuronal survival, primarily through its influence on the integrated stress response (ISR) and protein homeostasis. It promotes neuronal survival by enhancing the expression of activating transcription factor 4 (ATF4) and parkin nih.govresearchgate.netnih.gov. This is achieved by its mechanism of action, which involves blocking the function of GADD34 (growth arrest and DNA damage protein 34), a regulatory protein responsible for promoting the dephosphorylation of eIF2α nih.govresearchgate.netnih.gov.
Inhibition of GADD34 by guanabenz leads to increased phosphorylation of eIF2α. While eIF2α phosphorylation typically reduces global protein synthesis, it paradoxically increases the translation of ATF4 mRNA nih.govnih.gov. Elevated ATF4 levels, in turn, contribute to maintaining parkin levels, which is critical for neuronal survival, particularly in models of Parkinson's disease where parkin function is often compromised nih.govnih.gov. The neuroprotective effect of guanabenz is dependent on the presence of both ATF4 and parkin, as silencing either protein abolishes the protective benefit nih.govnih.gov.
Furthermore, guanabenz has been shown to rescue motor neurons from misfolding protein stress in both in vitro and in vivo models of Amyotrophic Lateral Sclerosis (ALS) bmj.com. It selectively inhibits PPP1R15A (another name for GADD34) and modulates translation in stressed cells, thereby preventing excessively high levels of eIF2α phosphorylation and maintaining appropriate protein synthesis bmj.com. This restoration of proteostasis has been linked to the protection against motor neuron degeneration and a dramatic increase in phosphorylated-eIF2α levels bmj.com. However, it is important to note that one study in a mutant SOD1 mouse model of ALS reported that guanabenz treatment accelerated the disease, indicating potential complexities and context-dependent effects that warrant further investigation plos.org.
Investigations in Other Therapeutic Areas
Oncology Research: Hepatocellular Carcinoma (HCC)
GADD34/eIF2α Pathway in HCC Cell Death Mechanisms
Guanabenz acetate (B1210297) has demonstrated a significant role in inducing cell death in hepatocellular carcinoma (HCC) cells by modulating the GADD34/eIF2α pathway. Mechanistically, guanabenz acetate selectively inhibits growth arrest and DNA damage-inducible protein 34 (GADD34), a regulatory subunit of protein phosphatase 1 (PP1) responsible for dephosphorylating eukaryotic initiation factor 2α (eIF2α). This inhibition leads to an increase in the phosphorylation of eIF2α koreamed.orgnih.govjpatholtm.orgresearchgate.netnih.gov. The sustained phosphorylation of eIF2α subsequently enhances the expression of activating transcription factor 4 (ATF4), a key transcription factor that triggers both apoptosis and autophagy in HCC cells koreamed.orgnih.govjpatholtm.orgnih.gov. This process is integrated within the protein kinase R-like endoplasmic reticulum (PERK) signaling pathway, indicating that guanabenz acetate induces endoplasmic reticulum (ER) stress-related cell death in HCC koreamed.orgnih.govjpatholtm.orgnih.gov.
Cell Cycle Arrest in HCC Models
Beyond inducing apoptosis and autophagy, guanabenz acetate has also been shown to reduce the viability of HCC cells by inducing cell cycle arrest koreamed.orgnih.govjpatholtm.orgnih.gov. Studies have indicated that the specific phase of cell cycle arrest can vary depending on the HCC cell line. For instance, guanabenz acetate treatment has been observed to increase the percentage of cells in the G1 phase in some HCC cell lines, while in others, it leads to an increased percentage of cells in the G2 phase koreamed.orgjpatholtm.org. This diverse effect on cell cycle progression contributes to its anti-cancer potential in HCC models.
Metabolic Disorders
Investigations into guanabenz have extended to its potential therapeutic effects on various metabolic disorders, including obesity, nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and pancreatic β-cell function.
Obesity: Effects on Body Weight, Glucose, and Triglyceride Regulation
Guanabenz has been explored as a candidate drug for reducing obesity and ameliorating associated metabolic disturbances. Preclinical studies in diet-induced obese rats have shown that chronic administration of guanabenz can lead to a significant decrease in body weight nih.govnih.govresearchgate.net. This weight reduction is presumed to be associated with an anorectic action and/or a delay in gastric emptying nih.govnih.govresearchgate.net.
Furthermore, guanabenz has demonstrated beneficial effects on key metabolic parameters. It significantly decreases plasma glucose levels in obese rats. Similarly, plasma triglyceride levels are notably reduced following guanabenz administration, often returning to levels comparable to those in control rats fed a standard diet nih.govnih.govresearchgate.net.
The table below summarizes some of the observed effects of guanabenz on metabolic parameters in obese rat models:
| Parameter | Effect of Guanabenz Treatment (5 mg/kg b.w. in obese rats) | Source |
| Body Weight | Decreased by approximately 11-14.8% compared to baseline | nih.govnih.gov |
| Plasma Glucose Levels | Significantly decreased | nih.govnih.gov |
| Plasma Triglycerides | Significantly decreased | nih.govnih.gov |
| Caloric Intake | Reduced | nih.govresearchgate.net |
| Gastric Emptying | Strongly inhibited (approximately 80%) | nih.gov |
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
Guanabenz acetate shows potential in improving the development of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), conditions often associated with insulin (B600854) resistance and other metabolic abnormalities researchgate.netclinicaltrials.eunih.govnih.gov. Guanabenz acetate binds to helicase with zinc finger 2 (Helz2), a nuclear transcriptional coregulator, and inhibits Helz2-mediated steatosis in the liver nih.govnih.gov. Chronic oral administration of guanabenz acetate has been observed to inhibit lipid accumulation by suppressing lipogenesis and activating fatty acid β-oxidation in the liver of obese mice, leading to an improvement in insulin resistance and hyperlipidemia nih.govnih.gov. Current clinical trials are investigating guanabenz for NAFLD/NASH, with a primary focus on its ability to reduce hepatic fat content, as measured by MRI-proton density fat fraction clinicaltrials.eunih.govnih.govveeva.com.
Pancreatic β-cell Function and Lipotoxicity
Despite its potential benefits in other metabolic contexts, guanabenz has been observed to have a detrimental impact on pancreatic β-cell function. In both in vitro and in vivo rodent models, guanabenz induced β-cell dysfunction, leading to impaired glucose tolerance oup.comoup.comnih.govoup.com. Notably, guanabenz significantly potentiated free fatty acid (FFA)-induced cell death in clonal rat β cells and in rat and human islets oup.comoup.comnih.gov.
The mechanism underlying guanabenz's effect on pancreatic β-cells involves the sensitization to endoplasmic reticulum (ER) stress and apoptosis. While guanabenz was previously thought to protect cells from ER stress by inhibiting eIF2α dephosphorylation, in the context of β-cells and lipotoxicity, it acts differently oup.comoup.comnih.gov. Guanabenz enhances FFA-induced eIF2α phosphorylation and increases the expression of the downstream proapoptotic gene C/EBP homologous protein (CHOP) oup.comoup.comnih.govoup.com. This potentiation of lipotoxic ER stress occurs through the PERK/eIF2α/CHOP signaling pathway, ultimately mediating the sensitization of β-cells to lipotoxicity oup.comoup.comnih.govoup.com. Therefore, guanabenz does not protect β-cells from ER stress; instead, it exacerbates lipotoxic ER stress, highlighting the critical importance of tightly regulated eIF2α phosphorylation for normal β-cell function and survival oup.comoup.comnih.govoup.com. Guanabenz achieves this by binding to GADD34 and inhibiting its interaction with PP1, thereby preventing eIF2α dephosphorylation oup.comoup.commdpi.com.
Pharmacological and Toxicological Research Insights
Pharmacokinetics Relevant to Research Applications
Understanding the pharmacokinetic properties of guanabenz is crucial for designing and interpreting research studies involving this compound.
Absorption Characteristics
Guanabenz is absorbed from the gastrointestinal tract, with approximately 75% bioavailability nih.gov. Research indicates that oral administration leads to slower absorption compared to intraperitoneal (i.p.) routes, a difference attributed to slower gut absorption and first-pass metabolism wikipedia.orgnih.gov. In research settings, such as studies in horses, serum concentrations of guanabenz have been observed to peak at approximately 100 ng/mL following a 0.2 mg/kg intravenous dose, with the parent compound detectable for up to 8 hours after a 0.04 mg/kg dose wikipedia.org.
Hepatic Metabolism Pathways
Guanabenz undergoes extensive hepatic metabolism nih.gov. In vitro biotransformation studies utilizing human hepatic microsomes have identified N-hydroxylation of guanabenz to guanoxabenz (B1663198) as a key metabolic pathway. Cytochrome P450 (CYP1A2) has been identified as the major isozyme responsible for this N-hydroxylation, making guanabenz N-hydroxylation a suitable metabolic marker for CYP1A2 in biotransformation studies. Conversely, the N-reduction of guanoxabenz back to guanabenz is catalyzed by an enzyme system comprising cytochrome b5, NADH cytochrome b5-reductase, and benzamidoxime (B57231) reductase. Guanabenz's involvement in metabolic processes also extends to its ability to increase levels of non-toxic phase I and II metabolites of acetaminophen, reducing the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) and its subsequent protein binding, thereby attenuating acetaminophen-induced liver toxicity in research models.
Table 1: Key Hepatic Metabolism Pathways of Guanabenz
| Pathway | Enzyme/System Involved | Product | Research Significance |
| N-hydroxylation of Guanabenz | CYP1A2 | Guanoxabenz | Metabolic marker for CYP1A2 activity |
| N-reduction of Guanoxabenz | Cytochrome b5, NADH cytochrome b5-reductase, Benzamidoxime reductase | Guanabenz | Reversible metabolic step |
| Influence on APAP Metabolism | (Indirect) | Non-toxic APAP metabolites, reduced NAPQI | Attenuation of liver toxicity in research models |
Protein Binding
Guanabenz exhibits a high degree of protein binding, with approximately 90% of the compound binding to plasma proteins nih.gov. This characteristic is important for understanding its distribution and free concentration in research contexts.
Blood-Brain Barrier Permeability
Guanabenz is known to readily cross the blood-brain barrier (BBB). This permeability is critical for its central mechanism of action as an α2-adrenergic receptor agonist and for its investigation in neurological research models. Studies on its metabolite, 4-OH-Guanabenz, also indicate rapid penetration into the brain, reaching maximum concentrations within 15 minutes, albeit at low levels. The ability of guanabenz to cross the BBB has been a factor in its consideration for repurposing in neurological conditions.
Drug Interactions in Research Contexts
Understanding potential drug interactions is vital for accurate interpretation of research findings, particularly in in vivo studies.
Potential for Increased Sedation with Central Nervous System Depressants
Research indicates a potential for increased sedation when guanabenz is co-administered with central nervous system (CNS) depressants. This additive sedative effect should be considered in experimental designs involving agents such as benzodiazepines, phenothiazines, or barbiturates. Researchers should be aware that the tolerance for alcohol and other CNS depressants may be diminished in the presence of guanabenz.
Table 2: Potential Drug Interactions of Guanabenz with CNS Depressants
| Interacting Drug Class | Effect with Guanabenz | Research Implication |
| Central Nervous System Depressants (e.g., Benzodiazepines, Phenothiazines, Barbiturates, Alcohol) | Increased/Additive Sedation | Requires careful consideration in co-administration studies to avoid confounding sedative effects |
Methodological Approaches and Experimental Models in Guanabenz Research
In vivo Animal Models
Rodent models, particularly mice and rats, are widely utilized in Guanabenz research due to their genetic tractability, relatively short life cycles, and physiological similarities to humans.
Mice:
SOD1 and G93A-SOD1 Models: Guanabenz has been studied in mouse models of Amyotrophic Lateral Sclerosis (ALS), including those expressing mutant superoxide (B77818) dismutase 1 (SOD1), such as the G93A-SOD1 transgenic mouse model. Some studies have indicated that Guanabenz can delay the onset of disease symptoms, extend lifespan, improve motor performance, and attenuate motor neuron loss in female SOD1 G93A mice nih.gov. This effect is associated with increased levels of phosphorylated-eIF2α (P-eIF2α) and a decrease in ER chaperone glucose-regulated protein 78 (BiP/Grp78) and other ER stress markers nih.gov. However, conflicting results exist, with some research showing that Guanabenz treatment can accelerate disease progression in SOD1 transgenic ALS mice als.netplos.orgresearchgate.net. Specifically, in fibroblasts expressing G93A mutant SOD1 exposed to tunicamycin-mediated ER stress, Guanabenz was found to be protective, but in vivo treatment accelerated ALS-like disease progression in a strain of mutant SOD1 transgenic ALS mice plos.org.
Vanishing White Matter (VWM) Models: Guanabenz has shown beneficial effects in mouse models of Vanishing White Matter (VWM) disease, a leukodystrophy characterized by stress-sensitive neurological deterioration vwmconsortium.orgulf.orgresearchgate.netnih.gov. Preclinical studies in VWM mouse models have revealed that deregulated integrated stress response (ISR) is central to the pathophysiology of VWM, and Guanabenz, an α2-adrenergic agonist, attenuates the ISR researchgate.netnih.gov. Long-term high-dose Guanabenz treatment in these mice has been shown to ameliorate VWM, leading to significant improvements in motor function and amelioration of brain pathology .
Toxoplasma-infected (BALB/c, C57BL/6) Mice: In models of latent Toxoplasma gondii infection, Guanabenz has demonstrated strain-dependent effects. In chronically infected BALB/cJ mice, Guanabenz significantly reduces brain cyst burden, with reductions of approximately 70-80% when administered intraperitoneally nih.govnih.goviu.eduasm.org. It also reverses Toxoplasma-induced hyperactivity in these mice, correlating with a decrease in neuroinflammation rather than a reduction in cyst counts nih.govnih.goviu.edu. Conversely, in C57BL/6J mice, Guanabenz can increase cyst burden and even lead to mortality in a significant portion of chronically infected animals, although it still reverses Toxoplasma-induced hyperactivity and decreases inflammation nih.govnih.goviu.eduasm.orgresearchgate.netbiorxiv.org. Combination therapies involving Guanabenz and other antiparasitics like pyrimethamine (B1678524) have shown synergistic efficacy in C57BL/6 mice, preventing Guanabenz-associated death and reducing cyst burden asm.orgresearchgate.netbiorxiv.org.
Multiple Sclerosis (MS) Models: Guanabenz has been investigated in mouse models of multiple sclerosis, where it has been shown to prevent myelin loss and alleviate clinical symptoms uchicago.edu2minutemedicine.com. It appears to enhance an innate cellular mechanism that protects myelin-producing cells (oligodendrocytes) against inflammatory stress, leading to decreased peak symptom severity, delayed disease onset, and reduced relapse severity uchicago.edu2minutemedicine.com.
Rats:
Guanabenz has been studied in rat models for its effects on retinal pigment epithelium (RPE) degeneration and choroidal neovascularization (CNV), relevant to age-related macular degeneration (AMD) openophthalmologyjournal.com. In NaIO3-induced RPE degeneration rat eyes, Guanabenz protected RPE function, as indicated by electroretinogram (ERG) c-wave measurements openophthalmologyjournal.com. It also significantly increased choroidal blood flow in ocular hypertensive rabbits openophthalmologyjournal.com.
Beyond rodents, diverse non-rodent models offer unique advantages for studying specific aspects of Guanabenz's biological activities, from basic cellular processes to complex disease mechanisms.
C. elegans (Nematode): Guanabenz has been shown to attenuate neurodegeneration in Caenorhabditis elegans models of ALS involving mutant TDP-43 nih.govfrontiersin.org. This suggests its potential in modulating protein misfolding and aggregation in neurodegenerative contexts.
Danio rerio (Zebrafish): Similar to C. elegans, Danio rerio models of ALS have also been used to demonstrate the neuroprotective effects of Guanabenz, particularly in reducing paralysis and neurodegeneration in mTDP-43 models nih.govfrontiersin.org.
Yeast: Yeast models have been instrumental in discovering Guanabenz's anti-prion activity taylorandfrancis.complos.orgtandfonline.comnih.gov. Guanabenz was identified in a screen for drugs active in vivo against yeast prions and was shown to promote ovine PrPSc clearance in cell-based assays plos.orgnih.gov. This anti-prion activity is specific and does not involve its α2-adrenergic receptor agonist activity plos.orgnih.gov. Guanabenz also modulated ribosomal folding, reducing prion-like propagation in yeast frontiersin.org.
Drosophila (Fruit Fly): Drosophila models have been used to study Guanabenz's effects on protein aggregation and neurodegenerative diseases. For instance, in a Drosophila model of oculopharyngeal muscular dystrophy (OPMD), Guanabenz acetate (B1210297) (GA) decreased muscle degeneration and reduced the size of aggregates when provided orally biorxiv.orgresearchgate.netbiorxiv.org. Guanabenz has also been shown to modulate ribosomal folding and reduce prion-like propagation in Drosophila models frontiersin.org.
Cats and Horses: While specific detailed research findings on Guanabenz in cats and horses are less extensively documented in the provided search results compared to other models, these animals are mentioned in the broader context of in vivo research, suggesting their potential use in studies related to its α2-adrenergic agonist properties or other therapeutic applications.
Genetic engineering plays a pivotal role in creating sophisticated animal models that closely mimic human diseases, enabling targeted research on Guanabenz's therapeutic potential. For example, the creation of transgenic mice expressing mutant human genes like G93A-SOD1 allows researchers to study ALS progression and the impact of Guanabenz on specific disease pathways, such as endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) nih.govals.netplos.orgresearchgate.net. Similarly, VWM mouse models are genetically engineered to reflect the pathogenic variants in eIF2B genes, which are crucial for regulating the integrated stress response (ISR), a key target for Guanabenz ulf.orgresearchgate.netnih.gov. These engineered models are essential for understanding how Guanabenz interacts with specific genetic and molecular pathways implicated in disease, providing insights into its mechanisms of action and potential for disease modification.
Non-Rodent Models (C. elegans, Dario rerio, Yeast, Drosophila, Cats, Horses)
Advanced Research Techniques
Advanced molecular and cellular research techniques are indispensable for dissecting the precise mechanisms by which Guanabenz exerts its effects at the cellular and molecular levels.
RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction): RT-qPCR is utilized to quantify gene expression levels, providing insights into how Guanabenz influences the transcription of specific genes. For example, in studies on Guanabenz's effects on the unfolded protein response (UPR) in G93A-SOD1 mouse spinal cord, RT-qPCR was used to measure transcript levels of UPR-related genes such as Atf4, Bcl2, Bip, Ccnd1, and Chop plos.orgresearchgate.net.
Western Blotting: Western blotting is a widely used technique to detect and quantify protein levels and their post-translational modifications, such as phosphorylation. In Guanabenz research, Western blotting has been crucial for analyzing changes in protein expression related to the integrated stress response (ISR) and apoptosis. For instance, studies have shown that Guanabenz dramatically increases the levels of phosphorylated-eIF2α (P-eIF2α) protein without affecting total eIF2α levels, indicating its role in modulating eIF2α dephosphorylation nih.govplos.orgnih.govjpatholtm.orgresearchgate.net. Western blotting also revealed a decrease in ER chaperone glucose-regulated protein 78 (BiP/Grp78) and markers of other ER stress pathways like activating transcription factor 6α (ATF6α) and inositol-requiring enzyme 1 (IRE1) in SOD1 G93A mice treated with Guanabenz nih.gov. Furthermore, it has been used to assess levels of anti-apoptotic (Bcl-2) and pro-apoptotic (CHOP, BAX, cytochrome C) proteins, as well as autophagy-related proteins (LC3-I, LC3-II), in various cell lines and animal tissues treated with Guanabenz nih.govjpatholtm.org.
Cell viability and apoptosis assays are fundamental for evaluating the direct effects of Guanabenz on cell survival and death pathways, particularly under stress conditions.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The MTT assay is a colorimetric assay used to measure cell metabolic activity, which is an indicator of cell viability and proliferation fishersci.seciteab.comnih.gov. It relies on the reduction of a yellow tetrazolium dye (MTT) by mitochondrial dehydrogenases in living cells to form insoluble purple formazan (B1609692) crystals fishersci.senih.gov. This assay has been employed to assess the anti-cancer effects of Guanabenz, showing its ability to inhibit the growth of various hepatocellular carcinoma (HCC) cell lines jpatholtm.org.
Calcein-AM: Calcein-AM is a cell-permeant dye used to assess cell viability. Once inside living cells, non-fluorescent Calcein-AM is converted by intracellular esterases into highly fluorescent calcein (B42510), which is retained within the cytoplasm of cells with intact cell membranes citeab.comnih.govwikipedia.org. This allows for the visualization and quantification of live cells. It is often used in conjunction with other dyes to differentiate live, dead, and apoptotic cells, providing a comprehensive view of Guanabenz's impact on cellular health, particularly in contexts of stress or injury, such as in studies on oligodendrocyte survival in the presence of pro-inflammatory cytokines relevant to multiple sclerosis 2minutemedicine.com.
Structure Activity Relationship Sar and Analog Development
Identification of Guanabenz Derivatives
The exploration of guanabenz derivatives has led to the identification of compounds designed to selectively target specific pathways, such as the ISR, without engaging the α2-adrenergic receptors responsible for its blood pressure-lowering effects.
Sephin1: Dissociation of ISR Modulation from α2-Adrenergic Agonism
Sephin1, also known as Icerguastat or IFB-088, represents a significant guanabenz analog developed to dissociate ISR modulation from α2-adrenergic agonism. ontosight.aiguidetoimmunopharmacology.orglabsolu.canih.govresearchgate.netnih.govnih.gov Guanabenz is known to attenuate the ISR, a critical cellular stress response pathway, by inhibiting eIF2α-phosphatase, thereby prolonging the protective effect of the ISR. reportablenews.comfirstwordpharma.commdpi.com However, its α2-adrenergic activity leads to hypotensive side effects that limit its broader therapeutic application, particularly in conditions where blood pressure reduction is undesirable. reportablenews.comfirstwordpharma.com
Sephin1 was specifically designed to retain the ISR-modulating properties of guanabenz while being devoid of α2-adrenergic agonistic activity. researchgate.netnih.govnih.gov This dissociation is crucial for exploring its therapeutic potential in conditions like vanishing white matter (VWM) disease and amyotrophic lateral sclerosis (ALS), where ISR deregulation plays a role in pathophysiology. researchgate.netnih.govreportablenews.comfirstwordpharma.com Studies have shown that while guanabenz improved clinical signs and neuropathological hallmarks in VWM mice, Sephin1, despite being an ISR-modulating analog without α2-adrenergic properties, did not replicate these effects in VWM mice, suggesting that the exact mechanism for guanabenz's ameliorating impact in VWM requires further study and that Sephin1 is not a simple replacement without α2-adrenergic effects. researchgate.netnih.gov Nevertheless, Sephin1 (IFB-088) is recognized as a selective inhibitor of the regulatory subunit of the stress-induced protein phosphatase 1 (PPP1R15A), a key component in ISR regulation. nih.govalsnewstoday.com
IFB-088: Analogues Designed for Reduced Hypotensive Side Effects
IFB-088, which is synonymous with Sephin1 and Icerguastat, is a next-generation guanabenz analog specifically developed to eliminate hypotensive side effects while maintaining efficacy by selectively targeting the ISR. reportablenews.comfirstwordpharma.comalsnewstoday.comgoogle.comreportablenews.com The development of IFB-088 was prompted by the observation that while guanabenz showed promising results in slowing ALS progression in a Phase 2 trial, particularly in bulbar-onset patients, its associated hypotensive side effects led to high rates of adverse events and treatment discontinuations. reportablenews.comalsnewstoday.com
IFB-088 is an orally available small molecule that prolongs the integrated stress response by suppressing the enzymatic complex PPP1R15A/PP1c, specifically in stressed cells. alsnewstoday.com This mechanism allows stressed cells more time to correct protein imbalances and clear protein aggregates, which is relevant in neurodegenerative diseases like ALS. alsnewstoday.com Preclinical and early clinical data suggest that IFB-088 has a better safety profile than guanabenz, lacking the α2-adrenergic related side effects. reportablenews.comfirstwordpharma.comalsnewstoday.com IFB-088 has demonstrated the ability to cross the blood-brain barrier and is being investigated for its potential to manage disease progression by targeting protein aggregation, oxidative stress, and glutamate (B1630785) excitotoxicity in ALS. reportablenews.com
Critical Structural Elements for Specific Activities (e.g., Chlorine Positions on Benzene (B151609) Ring)
SAR studies around guanabenz have focused on modifying its chemical structure to optimize desired activities and eliminate undesirable ones. Key modifications have involved changes to the chlorine positions on the benzene moiety and alterations to the guanidine (B92328) group. acs.orgcornell.edu
Guanabenz itself features a 2,6-dichlorobenzylideneaminoguanidine structure. nih.govncats.iomdpi.com Research has shown that the presence of the guanidino group is critical for its biological activity, including its ability to interact with negatively charged siRNA and potentially enhance cellular uptake. nih.govsolubilityofthings.comacs.org
In the context of antiprion activity, SAR studies identified derivatives where changes in the chlorine positions on the benzene ring and modifications to the guanidine group led to compounds that retained potent antiprion activity but were entirely devoid of α2-adrenergic receptor agonistic activity. acs.orgcornell.edunih.gov These derivatives, such as compounds 6 and 7 mentioned in specific research, also demonstrated the ability to inhibit the protein folding activity of the ribosome (PFAR), a mechanism suggested to be involved in prion appearance and maintenance. acs.orgcornell.edunih.gov This highlights that specific structural alterations can selectively modulate guanabenz's diverse pharmacological actions.
A preliminary SAR analysis on guanabenz to determine the chemical scaffold required for improving siRNA efficacy revealed that structural perturbations at various positions were not well tolerated. Elimination of chlorine, modification of the benzene ring, or loss of the guanidinium (B1211019) group generally resulted in a near complete loss of function in enhancing hydrophobically modified siRNA activity. nih.gov This indicates the importance of these structural elements for certain activities.
Development of Next-Generation Therapeutic Modulators
The insights gained from SAR studies on guanabenz have been instrumental in the development of next-generation therapeutic modulators. The primary goal has been to create compounds that selectively target the ISR or exhibit antiprion activity without the hypotensive effects of α2-adrenergic agonism. cornell.edureportablenews.comfirstwordpharma.comalsnewstoday.comresearchgate.net
IFB-088 (Sephin1/Icerguastat) is a prime example of such a next-generation modulator. Its development arose directly from the need to address the hypotensive side effects of guanabenz observed in clinical trials for ALS, while preserving its beneficial ISR-modulating properties. reportablenews.comfirstwordpharma.comalsnewstoday.com This analog represents a targeted approach to drug development, leveraging the understanding of guanabenz's SAR to create a compound with a more favorable therapeutic profile for neurodegenerative diseases. reportablenews.comfirstwordpharma.comalsnewstoday.comreportablenews.com
The ongoing clinical development of IFB-088 in ALS, with Phase 2 trials completed enrollment, underscores the continued effort to translate SAR findings into novel treatments. reportablenews.com The strategy involves selectively optimizing side activities, focusing on the desired ISR modulation while eliminating the α2-adrenergic activity. clinicaltrials.gov This demonstrates a broader trend in medicinal chemistry to design drugs with more precise mechanisms of action and improved safety profiles by understanding and manipulating their structure-activity relationships.
Future Directions and Translational Perspectives
Bridging Preclinical Findings to Clinical Translation
Preclinical studies have consistently highlighted guanabenz’s therapeutic promise across a spectrum of diseases, largely due to its ability to modulate the Unfolded Protein Response (UPR) and inhibit the dephosphorylation of eukaryotic initiation factor 2α (eIF2α) jpatholtm.orgmdpi.compatsnap.comnih.govplos.orgcam.ac.uk. For instance, in models of amyotrophic lateral sclerosis (ALS), guanabenz has been shown to reduce endoplasmic reticulum (ER) overload by modulating the synthesis of PPP1R15A and increasing phosphorylated eIF2α levels nih.gov. Similarly, in animal models of multiple sclerosis (MS), guanabenz prevented myelin loss and alleviated clinical symptoms by enhancing an innate cellular mechanism that protects myelin-producing cells against inflammatory stress uchicago.edu. Its in vivo antiprion activity has also been demonstrated in yeast and mammalian models, promoting PrPSc clearance plos.org. Furthermore, guanabenz acetate (B1210297) has shown potential as an anti-cancer agent in preclinical models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) jpatholtm.orgresearchgate.netnih.gov.
A notable effort to bridge preclinical findings to clinical translation was the ProMISe study, a Phase 2 clinical trial investigating guanabenz for ALS nih.govfrontiersin.orgreportablenews.comalsnewstoday.com. This multi-center, randomized, double-blind trial aimed to assess the drug's impact on disease progression. The study confirmed the hypothesis of non-futility for the two highest doses of guanabenz in patients with bulbar onset ALS, supporting the rationale for the UPR pathway as a potential therapeutic target in ALS nih.govfrontiersin.orgreportablenews.comalsnewstoday.com.
However, the direct clinical progression of guanabenz for ALS was significantly hampered by its prior withdrawal from the market and the poor tolerability of effective doses in a patient population that does not suffer from hypertension, primarily due to its alpha-2 adrenergic antihypertensive effects nih.govfrontiersin.orgreportablenews.comalsnewstoday.com. Despite these hurdles, the ProMISe trial generated crucial insights into ALS pathophysiology, leading to the development of alternative, innovative solutions nih.govfrontiersin.orgresearchgate.net. For example, guanabenz analogs, such as icerguastat (IFB-088), are now under clinical investigation, designed to selectively target the Integrated Stress Response (ISR) without the hypotensive side effects associated with guanabenz nih.govreportablenews.comalsnewstoday.com. Beyond ALS, guanabenz is also undergoing a Phase I/II clinical trial for vanishing white matter disease, leveraging its ISR modulating properties cbg-meb.nlvwmconsortium.org.
Optimizing Therapeutic Strategies for Specific Diseases
The diverse preclinical efficacy of guanabenz suggests its potential in optimizing therapeutic strategies for various diseases:
Neurodegenerative Diseases:
Amyotrophic Lateral Sclerosis (ALS): Guanabenz's mechanism of action in ALS involves reducing ER overload and modulating the UPR, specifically by increasing phosphorylated eIF2α levels nih.gov. While direct clinical translation of guanabenz was limited by its hypotensive effects, the insights gained from the ProMISe study have paved the way for guanabenz derivatives that maintain UPR modulation without the adrenergic side effects, offering a more targeted approach for ALS, particularly in bulbar onset patients nih.govfrontiersin.orgreportablenews.comalsnewstoday.com.
Multiple Sclerosis (MS): In MS, guanabenz has demonstrated neuroprotective effects by enhancing the cellular stress response, thereby preventing myelin loss and alleviating symptoms in animal models uchicago.edu. Its potential for combination therapies is being explored, offering a less risky therapeutic avenue compared to some existing treatments uchicago.edu.
Prion Diseases: Guanabenz exhibits in vivo antiprion activity, promoting the clearance of ovine PrPSc in cell-based assays and prolonging survival in transgenic mouse models plos.org. Importantly, this antiprion activity is independent of its alpha-2 adrenergic receptor agonism, suggesting a distinct therapeutic mechanism plos.orgacs.org.
Vanishing White Matter (VWM): Guanabenz is being investigated for its ability to modulate the ISR, which is implicated in VWM pathogenesis. A Phase I/II clinical trial is currently underway to assess its efficacy in VWM patients cbg-meb.nlvwmconsortium.org.
Cancer:
Hepatocellular Carcinoma (HCC): Guanabenz acetate has been identified as a candidate anti-cancer agent for HCC. It induces endoplasmic reticulum stress-related cell death through apoptosis and autophagy, mediated by the inhibition of growth arrest and DNA damage-inducible protein 34 (GADD34) and increased phosphorylation of eIF2α jpatholtm.org.
Triple-Negative Breast Cancer (TNBC): Repurposing guanabenz acetate through encapsulation in long-circulating nanopolymersomes has shown promising results in TNBC models. This formulation enhanced cellular uptake and exhibited significant anti-cancer and anti-metastatic activity by increasing eIF2α phosphorylation and decreasing Rac1 expression researchgate.netnih.gov.
Metabolic Syndrome: Guanabenz has been utilized in a novel synthetic biology approach to simultaneously address multiple pathologies of metabolic syndrome. By acting as an agonist of the trace amine-associated receptor 1 (TAAR1), guanabenz can activate a synthetic signal cascade that stimulates the secretion of glucagon-like peptide 1 (GLP-1) and leptin, leading to attenuation of hypertension, hyperglycemia, obesity, and dyslipidemia in mouse models pnas.org.
Bacterial Biofilm Infections: Recent research has identified guanabenz acetate as a potent inhibitor of Escherichia coli biofilm formation. It effectively inhibits the production of cellulose (B213188) and curli amyloid protein, key components of bacterial biofilms, suggesting its potential as a repurposed therapeutic for biofilm-associated infectious diseases asm.org.
Addressing Challenges in Drug Repurposing Research
Drug repurposing offers a compelling strategy to accelerate the development of new therapeutics, especially for rare diseases, by leveraging existing knowledge on a drug's manufacturing, safety profile, pharmacokinetics, and effective doses frontiersin.orgresearchgate.net. However, this approach is not without significant barriers that can deter both industry and academic institutions frontiersin.orgresearchgate.netrsnn.nl.
Key challenges encountered in guanabenz repurposing research include:
Drug Availability and Market Withdrawal: A major obstacle for the clinical development of guanabenz in ALS was its withdrawal from the market, making it unavailable for further clinical trials even if initial outcomes were positive nih.govfrontiersin.org.
Tolerability and Undesirable Side Effects: The primary alpha-2 adrenergic antihypertensive effect of guanabenz proved to be a significant limitation in ALS clinical trials, leading to higher dropout rates among patients due to hypotension nih.govfrontiersin.orgreportablenews.comalsnewstoday.com. This highlights a common challenge in repurposing: the "on-target" effects of a drug for its original indication may become "off-target" adverse effects in a new context.
Funding and Operational Management: Academic multi-center studies, particularly for rare diseases, often face insufficient funding to manage large-scale trials and adequately support partner sites frontiersin.orgresearchgate.net.
Lack of Commercial Incentives: For drugs with expiring intellectual property rights, the lack of incentives can make the burden of going through the necessary development unattractive to industry, especially for rare or ultra-rare diseases frontiersin.orgresearchgate.net.
Conflicting Preclinical Data: In some instances, preclinical studies with guanabenz have yielded conflicting results. For example, while some reports indicated neuroprotective effects in SOD1 mouse models of ALS, other rigorous experiments showed that guanabenz treatment actually accelerated disease progression in these models plos.orgals.net. Such discrepancies underscore the critical importance of comprehensive and robust preclinical testing before advancing to clinical trials als.net.
Strategies to overcome these challenges are crucial for successful drug repurposing:
Derivative Development: Creating analogs that retain the desired therapeutic mechanism while eliminating or minimizing undesirable side effects is a key strategy, as exemplified by the development of IFB-088 from guanabenz for ALS nih.govreportablenews.comacs.org.
Robust Study Design: Ensuring a sound rationale and adequate study design is essential to generate meaningful and reliable results that can attract further investment and facilitate clinical progression frontiersin.orgresearchgate.net.
Innovation and Knowledge Generation: Even repurposing studies with older products have the potential to generate innovation and new insights into disease mechanisms, which can stimulate interest from industry partners frontiersin.orgresearchgate.net.
Novel Drug Delivery Systems: Employing advanced drug delivery systems, such as nanopolymersomes for cancer, can help mitigate systemic side effects and improve targeted delivery, thereby enhancing efficacy and safety researchgate.netnih.gov.
Potential for Combination Therapies and Novel Target Identification
The multifaceted mechanisms of action associated with guanabenz present significant opportunities for both combination therapies and the identification of novel therapeutic targets.
Potential for Combination Therapies:
Neurodegenerative Diseases: In ALS, guanabenz was investigated in combination with riluzole (B1680632) in a Phase 2 clinical trial, demonstrating potential to slow disease progression, particularly in bulbar onset patients reportablenews.comalsnewstoday.com. While the hypotensive effects of guanabenz limited its direct use, this study highlighted the synergistic potential of modulating the ISR pathway alongside existing treatments. For MS, guanabenz is considered a strong candidate for combination therapy due to its protective effects on myelin-producing cells and its potentially less severe side effect profile compared to some current treatments uchicago.edu.
Metabolic Syndrome: A pioneering synthetic biology approach demonstrated the power of combining guanabenz with gene-based therapies. By leveraging guanabenz's ability to trigger the expression of a bifunctional therapeutic peptide (GLP-1-Fc-Leptin), this strategy simultaneously addressed multiple aspects of metabolic syndrome, including hypertension, hyperglycemia, obesity, and dyslipidemia in animal models pnas.org. This exemplifies a novel paradigm for combination therapy where a small molecule drug can precisely control the delivery of therapeutic proteins.
Novel Target Identification:
Integrated Stress Response (ISR) and Unfolded Protein Response (UPR): Guanabenz's potent and selective inhibition of GADD34, leading to prolonged eIF2α phosphorylation and enhanced ISR/UPR, has firmly established these pathways as attractive targets for drug discovery jpatholtm.orgmdpi.compatsnap.comnih.govplos.orgcam.ac.uknih.gov. The exploration of guanabenz has directly led to the identification and development of next-generation ISR modulators, such as Sephin1 and IFB-088, which are designed to selectively target this pathway without the alpha-2 adrenergic activity cam.ac.uknih.govreportablenews.comacs.orgresearchgate.net.
Trace Amine-Associated Receptors (TAARs): The discovery that guanabenz acts as an agonist of the trace amine-associated receptor 1 (TAAR1) has brought TAARs into the limelight as potential drug targets for neuropsychiatric diseases and metabolic disorders pnas.org. This unexpected "off-target" interaction highlights the value of comprehensive mechanistic studies in drug repurposing.
Protein Folding Activity of the Ribosome (PFAR): Guanabenz's anti-prion activity, which is independent of its alpha-2 adrenergic receptor agonism, has been linked to its ability to inhibit the protein folding activity of the ribosome (PFAR) plos.orgacs.orgnih.govresearchgate.net. This suggests PFAR as a novel target for prion-based diseases and other amyloid-based disorders, opening new avenues for therapeutic intervention in protein misfolding diseases.
The ongoing research into guanabenz's diverse mechanisms of action continues to uncover complex pathway interactions and identify novel therapeutic targets, paving the way for more refined and effective treatment strategies in the future.
Q & A
Q. How should researchers design a mixed-methods study to evaluate Guanabenz’s translational potential?
- Methodological Answer :
- Quantitative Arm : Randomized controlled trial (RCT) in animal models with predefined endpoints (e.g., motor function, biomarker levels).
- Qualitative Arm : Thematic analysis of researcher field notes to identify practical challenges in drug administration and monitoring.
- Integration : Use joint displays to map quantitative outcomes onto qualitative insights, highlighting barriers to reproducibility .
Q. Tables
| Key Pharmacokinetic Parameters of Guanabenz in Rodent Models |
|---|
| Parameter |
| ---------------------------------- |
| Half-life (t₁/₂) |
| Cmax (ng/mL) at 5 mg/kg |
| Brain-to-Plasma Ratio |
Data synthesized from preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
